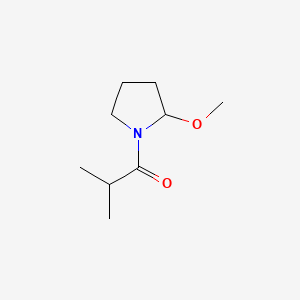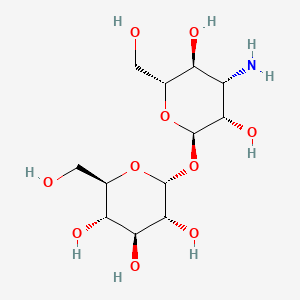![molecular formula C8H4N2 B568278 Azirino[2,3-B]indole CAS No. 112623-90-2](/img/structure/B568278.png)
Azirino[2,3-B]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azirino[2,3-B]indole is a heterocyclic compound that features an indole ring fused with an aziridine ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of azireno[2,3-b]indole typically involves the cyclization of indole derivatives with aziridine precursors. One common method includes the reaction of indole with aziridine in the presence of a catalyst such as palladium or copper. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the successful formation of the azireno ring.
Industrial Production Methods: While specific industrial production methods for azireno[2,3-b]indole are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Azirino[2,3-B]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the aziridine ring.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst; room temperature to elevated temperatures.
Substitution: Halogens, halogenating agents; room temperature to elevated temperatures.
Major Products:
Oxidation: Oxidized azireno[2,3-b]indole derivatives.
Reduction: Reduced azireno[2,3-b]indole derivatives.
Substitution: Halogenated azireno[2,3-b]indole derivatives.
Aplicaciones Científicas De Investigación
Azirino[2,3-B]indole has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: this compound derivatives are investigated for their use in materials science and as intermediates in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of azireno[2,3-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, with ongoing research aiming to elucidate these mechanisms.
Comparación Con Compuestos Similares
Indole: A parent compound with a simpler structure, lacking the aziridine ring.
Indolo[2,3-b]quinoxaline: Another fused heterocyclic compound with different biological properties.
Pyrrolo[2,3-b]indole: A structurally related compound with a pyrrole ring instead of an aziridine ring.
Uniqueness: Azirino[2,3-B]indole is unique due to its fused aziridine ring, which imparts distinct reactivity and biological activity
Propiedades
Número CAS |
112623-90-2 |
|---|---|
Fórmula molecular |
C8H4N2 |
Peso molecular |
128.134 |
Nombre IUPAC |
azirino[2,3-b]indole |
InChI |
InChI=1S/C8H4N2/c1-2-4-6-5(3-1)7-8(9-6)10-7/h1-4H |
Clave InChI |
RKICLQGJFGGEEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC3=N2 |
Sinónimos |
Azirino[2,3-b]indole (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-hydroxy-1-[1-[(3-methoxy-2-oxo-1-sulfoazetidin-3-yl)amino]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B568195.png)




![2-[2-[(5S,8aS)-2,5,8a-trimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2-methyl-1,3-dioxolane](/img/structure/B568204.png)



